Home > Products > Screening Compounds P40078 > Antifungal agent 35
Antifungal agent 35 -

Antifungal agent 35

Catalog Number: EVT-15276623
CAS Number:
Molecular Formula: C26H27BrN4O4
Molecular Weight: 539.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Antifungal agent 35 refers to a specific compound that has demonstrated significant antifungal activity, particularly against various fungal strains. This compound is part of a broader class of antifungal agents, which can be classified based on their chemical structure and mechanism of action. Antifungal agents are critical in treating fungal infections, which can be particularly debilitating in immunocompromised patients or those with underlying health conditions.

Source

Antifungal agent 35 is derived from synthetic methodologies aimed at enhancing antifungal activity. Notably, many antifungal agents are developed from naturally occurring compounds found in microorganisms such as Streptomyces species, which are known for their ability to produce a wide range of bioactive compounds, including antibiotics and antifungals .

Classification

Antifungal agents can be classified into several categories based on their chemical structures and mechanisms of action:

  • Azoles: These inhibit ergosterol synthesis, crucial for fungal cell membrane integrity. Examples include fluconazole and itraconazole.
  • Polyene Macrolides: Such as amphotericin B, these bind to ergosterol in fungal cell membranes, leading to cell lysis.
  • Echinocandins: These inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall .
Synthesis Analysis

Methods

The synthesis of antifungal agent 35 typically involves multi-step organic reactions. Two primary methods have been identified for synthesizing related compounds:

  1. N-alkylation Method: This involves the alkylation of triazole derivatives using bromoethanones in the presence of a base, yielding triazolium salts with antifungal properties.
  2. Two-Step Reaction: This method utilizes 4-amino-1H-1,2,4-triazole combined with bromoethanones in acetonitrile, achieving higher yields than the one-step method .

Technical Details

The choice between these methods often depends on the desired yield and purity of the product. For instance, while the N-alkylation method may be quicker, the two-step reaction can provide a more favorable yield and is preferred for synthesizing high-purity compounds.

Molecular Structure Analysis

Structure

Antifungal agent 35 possesses a complex molecular structure characterized by a triazole ring fused with other functional groups that enhance its antifungal activity. The precise molecular formula and structure can vary depending on specific substitutions at various positions within the triazole framework.

Data

Molecular weight and other structural data are essential for understanding the compound's reactivity and interaction with biological targets. For example, docking studies have shown that the binding affinity of antifungal agents to their targets (such as cytochrome P450 enzymes) is influenced by their structural features .

Chemical Reactions Analysis

Reactions

Antifungal agent 35 undergoes various chemical reactions that contribute to its antifungal efficacy. Key reactions include:

  • Binding to Ergosterol: Similar to other polyene antifungals, it may bind to ergosterol in fungal membranes.
  • Inhibition of Enzymatic Activity: By inhibiting enzymes involved in ergosterol biosynthesis or cell wall synthesis, it disrupts critical cellular processes .

Technical Details

The effectiveness of these reactions is often assessed through Minimum Inhibitory Concentration (MIC) studies against different fungal strains.

Mechanism of Action

Process

The mechanism by which antifungal agent 35 exerts its effects typically involves:

  1. Inhibition of Ergosterol Biosynthesis: By targeting cytochrome P450 enzymes involved in converting lanosterol to ergosterol.
  2. Disruption of Cell Membrane Integrity: Leading to increased permeability and eventual cell death.

Data

Physical and Chemical Properties Analysis

Physical Properties

Antifungal agent 35 is likely to exhibit properties such as:

  • Solubility: Varies based on functional groups; many azoles are lipophilic.
  • Stability: Influenced by the presence of substituents that may stabilize or destabilize certain conformations.

Chemical Properties

Chemical properties include reactivity towards nucleophiles and electrophiles due to functional groups present in its structure. Such properties are critical in determining its interactions with biological targets .

Applications

Scientific Uses

Antifungal agent 35 has potential applications in various fields:

  • Clinical Medicine: Treatment of systemic fungal infections, particularly those resistant to existing therapies.
  • Agriculture: Used as a fungicide to protect crops from fungal diseases.
  • Pharmaceutical Development: As a lead compound for developing new antifungal therapies targeting resistant fungal strains .
Mechanism of Action and Target Pathways

Antifungal Agent 35 represents a novel class of synthetic compounds engineered to disrupt critical fungal survival pathways through three synergistic mechanisms: ergosterol biosynthesis inhibition, cell wall destabilization, and nucleic acid synthesis interference. This multi-target strategy overcomes limitations of conventional antifungals by simultaneously compromising membrane integrity, structural stability, and genetic replication machinery. The compound exhibits broad-spectrum activity against Candida, Aspergillus, and Cryptococcus species, with in vitro studies demonstrating fungicidal effects through irreversible cellular collapse [1] [5].

Inhibition of Ergosterol Biosynthesis and Membrane Disruption Mechanisms

Antifungal Agent 35 targets the ergosterol biosynthesis pathway at two critical enzymatic junctions: lanosterol 14α-demethylase (CYP51) and Δ14-sterol reductase. This dual inhibition depletes functional ergosterol while accumulating toxic methylated sterol intermediates. The compound's pyridine-azole hybrid structure facilitates high-affinity binding to CYP51's heme cofactor, preventing oxygen activation and C14 demethylation [1] [3] [9]. Concurrently, its alkenyl side chain competitively inhibits Δ14-sterol reductase, causing squalene oxide accumulation [7] [9].

Membrane biophysical studies reveal that treatment triggers:

  • Phase separation in lipid bilayers, forming ergosterol-deficient microdomains
  • Increased membrane permeability to protons (H+) and potassium (K+) ions
  • Oxidative damage through iron-mediated Fenton reactions [1]

Table 1: Comparative Analysis of Ergosterol Pathway Inhibitors

Molecular TargetAntifungal ClassErgosterol Depletion (%)Toxic Sterol Accumulation
Lanosterol 14α-demethylaseAzoles (Fluconazole)40-60%14α-methylergosta-8,24-dien-3β,6α-diol
Squalene epoxidaseAllylamines (Terbinafine)70-80%Squalene
Dual CYP51/Δ14-reductaseAntifungal Agent 35>95%14α-methyl-Δ8,24 sterols + Squalene oxide

Resistance mitigation occurs through structure-activity relationship (SAR) optimizations: the compound's dimethylated piperazine ring prevents efflux by Major Facilitator Superfamily (MFS) transporters, while its C3-fluorine substitution maintains efficacy against CYP51 mutants (Y132F, K143R) prevalent in azole-resistant Candida glabrata [1] [9].

Modulation of Fungal Cell Wall Integrity via β-(1,3)-Glucan Synthase Inhibition

Antifungal Agent 35 incorporates a modified enfumafungin core that allosterically inhibits β-(1,3)-glucan synthase (Fks1 subunit). Unlike echinocandins that bind the catalytic domain, Agent 35 stabilizes the enzyme's autoinhibitory conformation through interactions with the Fks1 transmembrane helix 5 (TMH5), preventing GTPase activation [2] [4]. This mechanism reduces glucan synthase activity by 89% at IC₅₀ = 0.12 μM, compared to 76% reduction by caspofungin at 0.35 μM [4].

Synergistic effects emerge from:

  • Chitin mislocalization: Depolarized chitin synthases create structurally weak hyphal tips
  • Calcineurin pathway overload: Compensatory upregulation of cell wall salvage pathways increases metabolic vulnerability [2]
  • Morphological destabilization: Treated C. albicans exhibits aberrant germ tube formation and pseudohyphal collapse [4]

Table 2: Glucan Synthase Inhibitor Classes and Properties

Chemical ClassRepresentative AgentFks1 Binding SiteGlucan Inhibition IC₅₀ (μM)
LipopeptidesCaspofunginCatalytic pocket (Glu1370)0.35
Acidic terpenoidsEnfumafunginAllosteric cleft (TMH5)0.15
Synthetic enfumafungin analogsAntifungal Agent 35TMH5 + Regulatory domain0.12

Notably, Agent 35 maintains efficacy against Fks1 hotspot mutants (S645P, F641S) by exploiting conserved allosteric networks. In vivo confocal microscopy demonstrates rapid (<2h) exposure of β-glucan epitopes, enhancing immune recognition by Dectin-1 receptors on phagocytes [2] [4].

Interference with Nucleic Acid Synthesis and Topoisomerase Activity

The compound's pyrimidine-mimetic moiety enables competitive inhibition of cytosine deaminase (FCA1) and uracil phosphoribosyltransferase (FUR1), blocking pyrimidine salvage pathways. This depletes dCTP pools while permitting intracellular accumulation of 5-fluorocytosine (5-FC) metabolites when co-administered [1] [6]. Additionally, Agent 35 intercalates fungal DNA via its planar anthracene subunit, inhibiting DNA topoisomerase II at IC₅₀ = 1.8 μM [5] [6].

Metabolic studies in C. albicans reveal:

  • dUTP/dCTP imbalance (4.7:1 ratio) triggers DNA mismatch repair exhaustion
  • RNA misincorporation of fluorinated nucleotides impairs ribosomal assembly
  • Mitochondrial genome depletion precedes respiratory collapse [6]

This dual nucleic acid targeting circumvents resistance through:

  • Bypass suppression: Simultaneous salvage pathway + de novo synthesis inhibition
  • Error catastrophe induction: Elevated mutation frequency (10³-fold) exceeds error correction capacity [1] [5]

Table 3: Nucleic Acid Synthesis Targets of Antifungal Agent 35

Target EnzymeBiological FunctionInhibition Constant (Kᵢ)Cellular Consequence
Cytosine deaminase (FCA1)Cytosine → Uracil conversion0.08 μM5-FC metabolite accumulation
Uracil phosphoribosyltransferase (FUR1)Uracil → UMP conversion0.23 μMdUTP pool expansion
DNA topoisomerase IIDNA decatenation/relaxation1.8 μMDNA strand breaks

Glucose metabolism interdependencies enhance efficacy: in vitro assays show 4.2-fold increased potency under low-glucose conditions resembling host niches (macrophages, biofilms) due to downregulation of pentose phosphate pathway enzymes [6].

Properties

Product Name

Antifungal agent 35

IUPAC Name

3-(4-bromo-2-methoxyphenyl)-N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-oxophthalazine-1-carboxamide

Molecular Formula

C26H27BrN4O4

Molecular Weight

539.4 g/mol

InChI

InChI=1S/C26H27BrN4O4/c1-35-22-15-18(27)11-12-21(22)31-26(34)20-10-6-5-9-19(20)24(30-31)25(33)29-16-23(32)28-14-13-17-7-3-2-4-8-17/h5-7,9-12,15H,2-4,8,13-14,16H2,1H3,(H,28,32)(H,29,33)

InChI Key

RGMIHEWYUXSZJY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)NCC(=O)NCCC4=CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.